molecular formula C18H15Cl2N3O2 B14804791 N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide

Cat. No.: B14804791
M. Wt: 376.2 g/mol
InChI Key: CADFITQCZSEECI-WSDLNYQXSA-N
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Description

N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is a synthetic organic compound characterized by the presence of a cyanobenzylidene group and a dichlorophenoxybutanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide typically involves a multi-step process:

    Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Conversion to 4-(2,4-dichlorophenoxy)butanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Reaction with hydrazine: The acyl chloride is reacted with hydrazine hydrate to form 4-(2,4-dichlorophenoxy)butanohydrazide.

    Condensation with 4-cyanobenzaldehyde: Finally, the hydrazide is condensed with 4-cyanobenzaldehyde under reflux conditions in the presence of an acid catalyst to yield N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzylidene group can form hydrogen bonds or π-π interactions with aromatic residues in the active site of enzymes, while the dichlorophenoxybutanohydrazide moiety can interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide: is similar to other hydrazide derivatives such as:

Uniqueness

  • N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is unique due to the presence of both a cyanobenzylidene group and a dichlorophenoxybutanohydrazide moiety, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C18H15Cl2N3O2/c19-15-7-8-17(16(20)10-15)25-9-1-2-18(24)23-22-12-14-5-3-13(11-21)4-6-14/h3-8,10,12H,1-2,9H2,(H,23,24)/b22-12+

InChI Key

CADFITQCZSEECI-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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